Product packaging for Santolina triene(Cat. No.:)

Santolina triene

Cat. No.: B1198447
M. Wt: 136.23 g/mol
InChI Key: ZQGDEJAPCUGBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Santolina triene, with the CAS Registry Number 2153-66-4 and the molecular formula C10H16, is a naturally occurring monoterpene hydrocarbon . It is systematically named 2,5-dimethyl-3-vinyl-1,4-hexadiene and has a molecular weight of 136.23 g/mol . This compound is a constituent of the essential oils of various plant species within the Santolina genus, which are known for their rich profiles of bioactive secondary metabolites . Researchers value this compound as a chemical marker in phytochemical studies. Its presence has been identified in the essential oil of Santolina corsica, contributing to the complex mixture of irregular terpenoids that characterize these plants . The study of specific compounds like this compound is crucial for understanding the chemotaxonomic relationships between different Santolina species and the chemical variability influenced by geographic and environmental factors . Investigations into Santolina essential oils, which contain components such as this compound, have revealed a range of promising biological activities in vitro, including antimicrobial and anti-inflammatory properties . This makes this compound a compound of interest for researchers in the fields of natural product chemistry, phytochemistry, and the development of plant-based products. This product is intended for research use only and is not approved for use in humans, animals, or as a pesticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1198447 Santolina triene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethenyl-2,5-dimethylhexa-1,4-diene

InChI

InChI=1S/C10H16/c1-6-10(9(4)5)7-8(2)3/h6-7,10H,1,4H2,2-3,5H3

InChI Key

ZQGDEJAPCUGBRH-UHFFFAOYSA-N

SMILES

CC(=CC(C=C)C(=C)C)C

Canonical SMILES

CC(=CC(C=C)C(=C)C)C

Origin of Product

United States

Natural Occurrence and Chemodiversity

Distribution Across Plant Genera

While found in various plant families, Santolina triene is most notably associated with the Asteraceae family, particularly the Santolina genus.

The genus Santolina is a focal point for research on this compound. The essential oils extracted from these aromatic shrubs often contain this compound, though its abundance can vary dramatically based on the species, geographical origin, and specific chemotype.

Commonly known as cotton lavender, Santolina chamaecyparissus is one of the most widely studied species in the genus. Analysis of its essential oil consistently reveals the presence of this compound, although typically as a minor constituent. The percentage of this compound in the essential oil of S. chamaecyparissus exhibits significant geographical variation. For instance, studies have reported its concentration at 1.488% in samples from Turkey, while other analyses have found it in trace amounts. dergipark.org.trtandfonline.com An investigation of S. chamaecyparissus from Algeria detected this compound at a concentration of 0.26%. agrobiologia.net

Table 1: Percentage of this compound in Santolina chamaecyparissus L. Essential Oil from Different Locations

Geographic OriginPercentage of this compound (%)Reference
Turkey1.488 cu.edu.tr
FranceTrace tandfonline.com
Algeria0.26 agrobiologia.net

Santolina corsica, an endemic species of Corsica and Sardinia, shows a notably higher concentration of this compound compared to S. chamaecyparissus. Research on essential oils from Corsican populations has identified this compound as a major component, with reported values of 8.2% and 13.5%. nih.govthieme-connect.comresearchgate.net In Sardinian populations of S. corsica, the concentration of this compound was found to vary with altitude, ranging from 4.51% to 8.81%. researchgate.net This variability highlights the influence of environmental factors on the chemical profile of the plant.

Table 2: Percentage of this compound in Santolina corsica Jord. et Fourr. Essential Oil

Geographic OriginAltitudePercentage of this compound (%)Reference
CorsicaNot specified8.2 nih.govthieme-connect.com
CorsicaNot specified13.5 researchgate.net
Sardinia (Monte Albo)500 m8.81 ± 0.02 researchgate.net
Sardinia (Monte Albo)600 m4.51 ± 0.01 researchgate.net
Sardinia (Monte Albo)800 m5.13 ± 0.02 researchgate.net

Santolina insularis, another species endemic to Sardinia, is characterized by significant chemical diversity, with multiple chemotypes identified. nih.gov this compound is a key compound for the chemical discrimination of these chemotypes, alongside other molecules like β-pinene, myrcene (B1677589), β-phellandrene, artemisia ketone, and cis-chrysanthemol (B1144472). nih.govresearchgate.net The presence of different percentages of these compounds allows for the classification of S. insularis into distinct chemical varieties. thieme-connect.comnih.gov

Table 3: Major Discriminating Compounds in Santolina insularis (Genn ex Fiori) Arrig. Chemotypes

CompoundRole in Chemotype DiscriminationReference
This compound Present in varying percentages thieme-connect.comnih.govresearchgate.net
Artemisia ketonePresent in varying percentages thieme-connect.comnih.govresearchgate.net
cis-ChrysanthemolPresent in varying percentages thieme-connect.comnih.gov
MyrcenePresent in varying percentages thieme-connect.comnih.govresearchgate.net
β-PhellandrenePresent in varying percentages thieme-connect.comnih.govresearchgate.net
β-PinenePresent in varying percentages thieme-connect.comnih.gov

Studies on the essential oil composition of Santolina africana from Algeria have shown that its major components are typically germacrene D, myrcene, spathulenol, α-bisabolol, and β-pinene. nih.gov In these analyses, this compound was not identified as a major constituent. Research on S. africana from Morocco and Tunisia indicates a high abundance of artemisia ketone, further suggesting that this compound is not a dominant compound in the essential oil of this particular species. researchgate.net

The essential oil of Santolina rosmarinifolia also exhibits considerable chemical variability depending on its origin. An analysis of samples from Algeria identified germacrene-D (30.20%), β-myrcene (12.00%), tricosane (B166399) (10.60%), and β-pinene (10.10%) as the main constituents, with no mention of this compound as a major component. scholarsresearchlibrary.com Similarly, a study of S. rosmarinifolia from Portugal found the essential oil to be rich in β-pinene (29.6%), borneol (16.9%), and myrcene (15.4%). uc.pt Another investigation into Algerian S. rosmarinifolia reported capillene (B1229787) (32.8%) and 1,8-cineole (15.1%) as the dominant compounds. researchgate.net These findings indicate that this compound is not a characteristic major component of the essential oil from this species.

Presence in Other Asteraceae Genera

This compound is not exclusive to the Santolina genus but is also found in other members of the Asteraceae family, contributing to their unique aromatic and chemical profiles.

Brocchia cinerea, a medicinal plant from the Asteraceae family, also contains this compound in its essential oil. smujo.id The concentration of this compound can vary significantly. In one study, the essential oil from fresh aerial parts of B. cinerea contained 10.68% this compound, while the oil from dry plant material showed a higher concentration of 16.45%. smujo.idsmujo.id Another investigation of B. cinerea from the south-east of Morocco reported a this compound content of 9.93%. researchgate.net Research has highlighted the variability in the chemical composition of B. cinerea essential oil, with some studies reporting this compound as a major component, with concentrations reaching up to 18.58%. smujo.idresearchgate.net

Crossostephium chinense, a perennial herb found in East Asia, is another member of the Asteraceae family that produces this compound. nih.govresearcher.life Analysis of its leaf essential oil revealed that this compound is a primary constituent, with a concentration of 13.53%. nih.govresearcher.lifenih.govmdpi.com In some cases, the content of this compound in C. chinense essential oil has been reported to be as high as 50.9%. nih.gov

Factors Influencing this compound Content and Profile

Geographical and Climatic Variation

The geographical location and prevailing climatic conditions play a crucial role in determining the chemical composition of plant essential oils, including the content of this compound. nih.govresearchgate.netpsu.edu Studies on Brocchia cinerea in Morocco have shown that the essential oil composition, and consequently the this compound percentage, can differ based on the collection site. smujo.idresearchgate.net For example, variations in the major components of B. cinerea oil have been observed between samples collected in different regions of Morocco and Algeria. researchgate.net Similarly, the chemical profile of Santolina chamaecyparissus essential oil is known to be affected by geographical and environmental factors. researchgate.net The composition of essential oils in Crossostephium chinense also varies depending on the cultivation climate, soil, and geographical environment. nih.gov Research on Santolina rosmarinifolia has demonstrated that oil concentration has significant correlations with both precipitation (positive) and temperature (negative). researchgate.net

Developmental Stage of Plant Material

The developmental stage of the plant at the time of harvest is another critical factor influencing the this compound content. researchgate.net In Brocchia cinerea, a study comparing the essential oils from fresh and dry aerial parts showed a notable difference in this compound concentration, with 10.68% in fresh plants and 16.45% in dried plants. smujo.id Research on Cotula cinerea (a synonym for Brocchia cinerea) during different developmental stages revealed that the essential oil from the flowering stage contained 18.58% this compound, while the fruiting stage had a lower concentration of 13.38%. aphrc.org Similarly, in Achillea nobilis, the this compound content was observed to change during plant development, increasing from 0.1% in the leaves at an early stage to 0.7% in the inflorescences. researchgate.net The timing of harvest is a recognized factor that affects the chemical profile of Santolina chamaecyparissus essential oil. researchgate.net

Data Tables

Table 1: Percentage of this compound in Various Asteraceae Species

SpeciesPlant PartConditionThis compound (%)Reference
Artemisia dalai-lamaeAerial Parts-14.45 nih.govresearchgate.net
Artemisia campestrisAerial PartsSpring (Early Vegetative)8.55 cerist.dz
Artemisia tridentata--0.7 - 3.5 researchgate.net
Artemisia ludoviciana--0.7 - 3.5 researchgate.net
Artemisia frigida--0.7 - 3.5 researchgate.net
Artemisia cana--0.7 - 3.5 researchgate.net
Brocchia cinereaAerial PartsFresh10.68 smujo.idsmujo.id
Brocchia cinereaAerial PartsDry16.45 smujo.idsmujo.id
Brocchia cinereaAerial PartsDry9.93 researchgate.net
Brocchia cinereaAerial Parts-18.58 smujo.idresearchgate.net
Crossostephium chinenseLeaves-13.53 nih.govresearcher.lifenih.govmdpi.com
Crossostephium chinense--50.9 nih.gov
Cotula cinereaAerial PartsFlowering Stage18.58 aphrc.org
Cotula cinereaAerial PartsFruiting Stage13.38 aphrc.org
Achillea nobilisLeaves (Stage 1)-0.1 researchgate.net
Achillea nobilisInflorescences (Stage 3)-0.7 researchgate.net

Intraspecific Chemotypes and Ecotypes

Intraspecific chemodiversity refers to the variation in the chemical composition of specialized metabolites among individuals of the same plant species. This chemical variation can lead to the classification of plants into distinct chemotypes, which are groups of individuals characterized by a specific profile of dominant chemical compounds. These chemotypes can arise from genetic differences and often correlate with geographic location, leading to the formation of ecotypes—genetically distinct populations adapted to specific environmental conditions. This compound is an important irregular monoterpene that often plays a role in defining such chemical variations within a species.

Research into various species of the Asteraceae family has revealed significant chemical polymorphism, with this compound being a key marker in several chemotypes.

Tanacetum vulgare (Tansy)

Common tansy (Tanacetum vulgare) is a well-studied example of a species with pronounced intraspecific chemodiversity in its terpenoid profile. nih.gov Based on the relative composition of these compounds, individual plants can be assigned to different chemotypes. nih.gov One such mixed-chemotype is the "Myrox" type, which is characterized by the presence of (Z)-myroxide, this compound, and artemisyl acetate (B1210297). nih.govbiorxiv.orgresearchgate.net In studies of T. vulgare, the Myrox chemotype is often compared with other chemotypes, such as those dominated by β-thujone (BThu) or artemisia ketone (Keto). biorxiv.orgresearchgate.netnih.gov

The chemical distinction between these types is clear; for instance, while some monoterpenoids are shared across different chemotypes, this compound is a defining component of the Myrox and Aacet chemotypes. nih.govfrontiersin.org Research has shown that in the "Aacet" chemotype (dominated by artemisyl acetate, artemisia ketone, and artemisia alcohol), this compound can be present at an average proportion of 10.1%. nih.govfrontiersin.org These chemical differences have ecological significance, influencing interactions with herbivores. For example, the florivorous beetle Olibrus aeneus shows a preference for the BThu chemotype over the Myrox chemotype, which may be attributed to the specific terpenoid composition. biorxiv.orgnih.gov

**Table 1: Example Terpenoid Composition in Different Chemotypes of *Tanacetum vulgare***

Chemotype Dominant/Characteristic Compounds This compound Presence
Myrox (Z)-myroxide, this compound, Artemisiyl acetate Defining component nih.govbiorxiv.org
Aacet Artemisiyl acetate, Artemisia ketone, Artemisia alcohol Present (e.g., ~10.1%) nih.gov
BThu β-thujone Low to negligible
Keto Artemisia ketone Low to negligible
ABThu α-thujone, β-thujone Low to negligible

This table is interactive and can be sorted by column.

Santolina insularis

The species Santolina insularis, an endemic medicinal plant, also exhibits significant chemical variability, making its taxonomic identification challenging without chemical analysis. nih.gov Studies have identified at least four distinct chemotypes (designated SI1, SI2, SI3, and SI4) based on the varying percentages of key monoterpenes in their essential oils. nih.gov this compound is one of the principal compounds used to differentiate these chemotypes, along with β-pinene, myrcene, β-phellandrene, artemisia ketone, and cis-chrysanthemol. nih.gov

This chemical variation is coupled with genomic differences, particularly in the 5S-rRNA spacer regions, allowing the four chemotypes to be grouped into two distinct ecotypes. nih.gov This link between chemical profile and genetic makeup underscores how environmental adaptation can drive the evolution of specific metabolic pathways. The ability to rapidly identify these chemo-/ecotypes using molecular markers is crucial for ensuring the correct application of the plant for medicinal purposes, as different chemotypes may possess different biological activities. nih.gov

**Table 2: Discriminating Compounds in Chemotypes of *Santolina insularis***

Chemotype Key Discriminating Terpenoids
SI1 Variable percentages of this compound, β-pinene, myrcene, β-phellandrene, artemisia ketone, cis-chrysanthemol nih.gov
SI2 Variable percentages of this compound, β-pinene, myrcene, β-phellandrene, artemisia ketone, cis-chrysanthemol nih.gov
SI3 Variable percentages of this compound, β-pinene, myrcene, β-phellandrene, artemisia ketone, cis-chrysanthemol nih.gov
SI4 Variable percentages of this compound, β-pinene, myrcene, β-phellandrene, artemisia ketone, cis-chrysanthemol nih.gov

This table is interactive and can be sorted by column.

Other Species

Chemodiversity involving this compound is also noted in other species. In Ormenis multicaulis (Wild Chamomile), the content of this compound can vary significantly depending on the geographical origin of the plant population. researchgate.net For example, samples from one region in Morocco showed this compound levels at 3.2%, while samples from other regions had concentrations as low as 0.1% or 0.2%. researchgate.net Similarly, studies on various ecotypes of Artemisia species in Iran have identified this compound as a minor but variable component, present in some populations but absent in others, highlighting the chemical diversity even within a single genus. areeo.ac.ir In dill (Anethum graveolens), an analysis of five different ecotypes found that the Jahrom accession contained the highest concentration of this compound. ui.ac.ir This variation emphasizes the role of geographic and environmental factors in shaping the chemical fingerprint of a plant species.

Biosynthesis and Metabolic Pathways

General Terpenoid Biosynthesis Framework

Plants uniquely possess both the MVA and MEP pathways, allowing for a diversified production of terpenoids. researchgate.netwikipedia.org While these pathways are compartmentalized, there is evidence of crosstalk and exchange of IPP between them. researchgate.net

The MVA pathway is predominantly localized in the cytosol of eukaryotic cells, with some steps potentially occurring in peroxisomes. nih.govwikipedia.orgnih.gov It initiates with the condensation of three molecules of acetyl-CoA, a product of glycolysis, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate (B85504) by HMG-CoA reductase (HMGR), a key regulatory enzyme in this pathway. plos.orgnih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can then be isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI). nih.govnih.govresearchgate.net The MVA pathway is generally responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. researchgate.netwikipedia.org

The MEP pathway, also known as the non-mevalonate or deoxyxylulose phosphate (B84403) (DXP) pathway, operates within the plastids of plants and in most eubacteria. nih.govwikipedia.orgresearchgate.netresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). nih.govplos.orgnih.gov DXS activity is a crucial regulatory point for the entire MEP pathway. plos.orgnih.gov Through a series of subsequent reactions, DXP is converted into IPP and DMAPP. nih.govresearchgate.net The MEP pathway primarily supplies precursors for the synthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and gibberellins. researchgate.netwikipedia.orgresearchgate.net Given that Santolina triene is a monoterpene (C10), its precursors are primarily supplied by the MEP pathway. capes.gov.br

Postulated Biosynthetic Route to this compound

This compound is classified as an irregular monoterpene, characterized by a carbon skeleton that deviates from the typical "head-to-tail" condensation pattern observed in most terpenoids. capes.gov.br The santolinane skeleton is one of the recognized irregular monoterpene skeletons. nih.govcapes.gov.br

The formation of irregular monoterpenes, such as this compound, involves specialized prenyl diphosphate synthases that catalyze "non-head-to-tail" condensation reactions of IPP and DMAPP. researchgate.net While the specific enzyme responsible for this compound biosynthesis has not been explicitly detailed in the provided literature, studies on other irregular monoterpenes provide insights into the general enzymatic mechanisms. For instance, lavandulyl diphosphate synthase (LiLPPS) from Lavandula x intermedia catalyzes the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) units to form lavandulyl diphosphate (LPP). researchgate.netresearchgate.net Similarly, chrysanthemyl diphosphate synthase (CPPS) is known to form chrysanthemyl diphosphate (CPP) via an irregular C1'-2-3 linkage. researchgate.net These enzymes represent a class of prenyl diphosphate synthases that deviate from the more common head-to-tail condensation, leading to the diverse structures of irregular terpenoids.

The kinetic parameters for LiLPPS, an enzyme involved in irregular monoterpene biosynthesis, are summarized below:

EnzymeSubstrateProductApparent Km (µM)kcat (s⁻¹)Condensation TypeSource
LiLPPSDimethylallyl diphosphate (DMAPP)Lavandulyl diphosphate (LPP)208 ± 120.1Head-to-middle

The precise intermediates and reaction mechanisms leading specifically to the santolinane skeleton of this compound are not fully elucidated in the current literature. However, based on the known mechanisms for other irregular monoterpenes, it is postulated that the santolinane skeleton arises from an unusual coupling of the C5 isoprene (B109036) units (IPP and DMAPP). Instead of the typical head-to-tail condensation that forms geranyl diphosphate (GPP), the precursor for regular monoterpenes, irregular monoterpenes like this compound likely involve alternative condensation patterns. researchgate.net

The formation of irregular monoterpenes generally proceeds through carbocation rearrangements following the initial condensation of IPP and DMAPP, or in some cases, two DMAPP units. The specific regiochemistry of the coupling and subsequent cyclization or rearrangement steps dictate the final irregular carbon skeleton. For the santolinane skeleton, this would involve a unique series of enzymatic reactions that guide the carbocation intermediates to form the characteristic branched structure of this compound. nih.govcapes.gov.br Further research is needed to identify the specific terpene synthase responsible for the formation of the santolinane skeleton and to fully characterize the detailed reaction mechanisms and intermediates involved in the biosynthesis of this compound.

Isolation, Structural Elucidation, and Advanced Analytical Characterization

State-of-the-Art Structural Elucidation Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique employed for the identification of functional groups within chemical compounds and complex mixtures like essential oils dergipark.org.tr. While specific FTIR spectra solely for isolated Santolina triene were not explicitly detailed with peak assignments in the provided search results, FTIR analysis has been widely applied to plant extracts and essential oils where this compound is a constituent dergipark.org.trresearchgate.netgsconlinepress.com.

Quantitative Analysis and Chemometric Applications

Chemometric techniques, including Quantitative Structure-Retention Relationship (QSRR) analysis, Artificial Neural Network (ANN) modeling, Genetic Algorithm (GA) for molecular descriptors, Principal Component Analysis (PCA), and Cluster Analysis, are indispensable tools for the comprehensive quantitative analysis and chemical profiling of complex mixtures containing compounds like this compound researchgate.netresearchgate.netmdpi.comresearchgate.net. These methods enable the prediction of chromatographic behavior, the development of robust predictive models, the identification of key molecular descriptors, and the discrimination of distinct chemical phenotypes (chemotypes) mdpi.comtaylors.edu.mybiorxiv.org.

Quantitative Structure-Retention Relationship (QSRR) Analysis

Quantitative Structure-Retention Relationship (QSRR) analysis is a chemometric approach that establishes a mathematical correlation between a compound's chemical structure, encoded by molecular descriptors, and its chromatographic retention behavior mdpi.com. This technique is particularly valuable in gas chromatography-mass spectrometry (GC-MS) for predicting retention times or indices, offering a precise and reproducible method for compound authentication and characterization mdpi.com.

In studies involving essential oils, QSRR models have been developed to predict the Kovats retention indices of various compounds, including this compound taylors.edu.my. For example, a study aimed at predicting Kovats retention indices in essential oils utilized QSRR modeling, where this compound was listed with an experimental Kovats Retention Index (standard non-polar) of 903 taylors.edu.my. The QSRR models, often combined with machine learning algorithms, demonstrate high accuracy in predicting retention data, thereby enhancing the reliability of essential oil analysis mdpi.com.

Table 1: this compound Kovats Retention Index (Standard Non-Polar)

Compound NameKovats Retention Index (Standard Non-Polar)
This compound903 taylors.edu.my

Artificial Neural Network (ANN) Modeling

Artificial Neural Network (ANN) modeling is a powerful non-linear chemometric tool used for developing predictive models, particularly when complex relationships exist between molecular descriptors and observed properties mdpi.comnih.gov. In the context of essential oil analysis, ANNs have been successfully applied to predict the retention times of compounds, contributing to the accurate authentication and characterization of the oils mdpi.com.

For instance, an ANN model developed for predicting the retention times of compounds in Santolina chamaecyparissus essential oil, utilizing eight molecular descriptors selected via a genetic algorithm, achieved a high coefficient of determination (R²) of 0.980 mdpi.com. This indicates a strong predictive reliability of the ANN model mdpi.com. The application of ANN models has demonstrated superiority over linear regression models in predicting various chemical properties, showcasing their robustness and accuracy in handling complex datasets nih.gov.

Table 2: Representative ANN Model Performance for Retention Time Prediction

MetricValue
Coefficient of Determination (R²)0.980 mdpi.com

Genetic Algorithm (GA) for Molecular Descriptors

The Genetic Algorithm (GA) is an optimization technique inspired by natural selection, widely employed in chemometrics for selecting the most relevant molecular descriptors from a large pool of calculated descriptors mdpi.comtaylors.edu.mynih.gov. This selection process is crucial for constructing robust and interpretable Quantitative Structure-Retention Relationship (QSRR) and Artificial Neural Network (ANN) models mdpi.comtaylors.edu.my.

In studies focusing on essential oils, GA is used to identify a subset of descriptors that best explain the variability in the observed properties, such as retention indices mdpi.comtaylors.edu.my. For example, in predicting Kovats retention indices, GA was utilized to select the five most effective molecular descriptors, including ATSc1, VCH-7, SP-1, Kier1, and MLogP taylors.edu.my. Prior to GA application, factor analysis is often performed to eliminate highly correlated descriptors, ensuring that only unique and relevant information is used in the model development mdpi.com. The iterative nature of GA allows for the exploration of numerous descriptor combinations, leading to optimal model performance and enhanced predictive power taylors.edu.mynih.gov.

Table 3: Example Molecular Descriptors Selected by Genetic Algorithm

Descriptor NameDescription (General)
ATSc1Average Broto-Moreau autocorrelation japsonline.com
VCH-7(Specific descriptor, details not provided in source) taylors.edu.my
SP-1(Specific descriptor, details not provided in source) taylors.edu.my
Kier1Kier's first shape index taylors.edu.my
MLogPMoriguchi LogP taylors.edu.my

Principal Component Analysis (PCA) for Chemical Profiling

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the variance nih.govmdpi.com. In chemical profiling, PCA is invaluable for visualizing patterns, identifying similarities and differences among samples, and determining the compounds that contribute most significantly to these variations nih.govmdpi.comnih.gov.

Table 4: this compound Loadings in Principal Component Analysis (Example from Artemisia annua Essential Oils)

Compound NamePC1PC2PC3
This compound-0.540 mdpi.com0.092 mdpi.com-0.066 mdpi.com

Cluster Analysis for Chemotype Discrimination

Cluster analysis is a chemometric method used to group samples (e.g., plant extracts) based on their chemical similarities, thereby enabling the discrimination of different chemotypes within a species nih.govnih.govmdpi.comresearchgate.net. This technique helps in understanding the chemical diversity of plants and how specific compounds, like this compound, contribute to defining these distinct chemical phenotypes nih.govresearchgate.net.

Studies on Santolina insularis have utilized GC-MS essential oil analyses followed by cluster analysis to reveal the occurrence of several chemotypes characterized by varying percentages of key compounds, including this compound nih.gov. This allowed for the chemical discrimination and grouping of four identified chemotypes into two ecotypes based on their terpenoid profiles and consistent genomic differences nih.gov. Similarly, cluster analysis has been applied to discriminate tansy chemotypes, where a specific chemotype was defined by the presence of (Z)-myroxide, this compound, and artemisyl acetate (B1210297) biorxiv.orgresearchgate.net. Hierarchical cluster analysis (HCA) has also been used to show similarities between different Artemisia species based on their essential oil components nih.gov. These applications underscore the effectiveness of cluster analysis in identifying and classifying plant samples based on their unique chemical signatures, with this compound serving as a significant marker in certain chemotypes nih.govmdpi.comresearchgate.net.

Biological Activities and Mechanistic Investigations in Vitro and Pre Clinical Models

Antioxidant Activity

The antioxidant capacity of essential oils containing Santolina triene has been evaluated through various in vitro assays, demonstrating their ability to neutralize free radicals and reduce oxidative species.

Essential oils containing this compound have shown radical scavenging potential. For instance, the essential oil of Cotula cinerea, which contains this compound (16.25%), exhibited moderate antioxidant activity in the DPPH assay. The IC50 value for Cotula cinerea essential oil was reported as 5.362 ± 0.142 mg/mL. For comparison, the positive controls, ascorbic acid and butylated hydroxytoluene (BHT), showed IC50 values of 0.13 ± 0.001 mg/mL and 0.019 ± 0.001 mg/mL, respectively. The antioxidant activity observed in Cotula cinerea essential oil has been attributed, in part, to the presence of components such as this compound, alongside thujone and 1,8-cineol. ekb.eg

In contrast, the essential oil of Santolina chamaecyparissus, which contained a minor percentage of this compound (0.26%), demonstrated a very weak antioxidant capacity in DPPH assays. cerist.dz Essential oils from Brocchia cinerea, containing this compound (10.68% in fresh plants, 16.45% in dry plants), were also found to trap DPPH radicals. smujo.id

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

SampleIC50 (mg/mL)This compound Content (%)Reference
Cotula cinerea Essential Oil5.362 ± 0.14216.25 ekb.eg
Santolina chamaecyparissus Essential OilVery weak activity0.26 cerist.dz
Ascorbic Acid (Control)0.13 ± 0.001N/A ekb.eg
BHT (Control)0.019 ± 0.001N/A ekb.eg

The ability of essential oils containing this compound to reduce ferric ions has also been investigated. The essential oil of Cotula cinerea, which contains this compound, exhibited a moderate reducing power when assessed by the FRAP assay, particularly in comparison to ascorbic acid. ekb.eg Similarly, essential oils from Brocchia cinerea, which list this compound as a major component, were shown to reduce iron in antioxidant assays. smujo.id

Antimicrobial Activity

Essential oils containing this compound have been evaluated for their antimicrobial efficacy against a range of bacterial strains.

Essential oils where this compound is a component have demonstrated antibacterial efficacy against various Gram-positive bacteria. The essential oil of Santolina chamaecyparissus, containing 0.26% this compound, showed strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis, with inhibition zone diameters of 37 mm and 36 mm, respectively. cerist.dz Similarly, the essential oil of Cotula cinerea, with 10.6% this compound, exhibited substantial antibacterial activity against tested Gram-positive bacteria. informaticsjournals.co.in

Essential oils from Brocchia cinerea (containing this compound) also demonstrated bactericidal effects against Gram-positive bacteria. smujo.id Furthermore, Achillea fragrantissima essential oil, containing 1.97% this compound, showed a bactericidal effect against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis (MRSA). scispace.com Santolina corsica essential oil, with 8.2% this compound, also exhibited appreciable antibacterial activity against Staphylococcus aureus. nih.gov

Table 2: Antibacterial Activity Against Gram-Positive Strains

Essential Oil SourceThis compound Content (%)Gram-Positive Strains TestedInhibition Zone Diameter (mm) / EffectReference
Santolina chamaecyparissus0.26Staphylococcus aureus ATCC 653837 cerist.dz
Bacillus subtilis ATCC 663336 cerist.dz
Cotula cinerea10.6Gram-positive strains (unspecified)Substantial activity informaticsjournals.co.in
Brocchia cinerea (fresh)10.68Gram-positive bacteria (unspecified)Bactericidal effect smujo.id
Brocchia cinerea (dry)16.45Gram-positive bacteria (unspecified)Bactericidal effect smujo.id
Achillea fragrantissima1.97Staphylococcus aureusBactericidal effect scispace.com
Staphylococcus epidermidis (MRSA)Bactericidal effect scispace.com
Santolina corsica8.2Staphylococcus aureusAppreciable activity nih.gov
Santolina africanaNot listed as majorBacillus subtilis20.15 nih.gov
Staphylococcus aureus19.5 nih.gov

The antibacterial activity of essential oils containing this compound has also been examined against Gram-negative bacteria. Essential oils from Brocchia cinerea (containing this compound) demonstrated bactericidal effects against Gram-negative bacteria. smujo.id Similarly, the essential oil of Cotula cinerea, with 10.6% this compound, exhibited substantial antibacterial activity against tested Gram-negative bacteria. informaticsjournals.co.in Achillea fragrantissima essential oil, containing 1.97% this compound, also showed a bactericidal effect against Gram-negative bacteria like Escherichia coli. scispace.com

However, not all essential oils containing this compound have shown activity against Gram-negative strains. For instance, the essential oil of Santolina chamaecyparissus (0.26% this compound) showed no activity against Escherichia coli. cerist.dz Additionally, the essential oil of Santolina africana did not inhibit the growth of Bacillus cereus, Klebsiella pneumoniae, or Escherichia coli. nih.gov

Table 3: Antibacterial Activity Against Gram-Negative Strains

Essential Oil SourceThis compound Content (%)Gram-Negative Strains TestedInhibition Zone Diameter (mm) / EffectReference
Cotula cinerea10.6Gram-negative strains (unspecified)Substantial activity informaticsjournals.co.in
Brocchia cinerea (fresh)10.68Gram-negative bacteria (unspecified)Bactericidal effect smujo.id
Brocchia cinerea (dry)16.45Gram-negative bacteria (unspecified)Bactericidal effect smujo.id
Achillea fragrantissima1.97Escherichia coliBactericidal effect scispace.com
Santolina chamaecyparissus0.26Escherichia coli ATCC 8739No activity cerist.dz
Santolina africanaNot listed as majorBacillus cereusNot inhibited nih.gov
Klebsiella pneumoniaeNot inhibited nih.gov
Escherichia coliNot inhibited nih.gov

Antifungal Efficacy (e.g., Candida albicans, Neocosmospora spp.)

Essential oils and extracts from plants containing this compound have demonstrated antifungal efficacy against various pathogenic fungi. For instance, the essential oil of Santolina rosmarinifolia, which includes this compound among its constituents, exhibited potent antifungal effects against yeasts such as Candida albicans and Candida krusei, as well as filamentous fungi guidetopharmacology.org. The minimum inhibitory concentrations (MICs) for yeasts ranged from 0.14 to 0.29 mg/mL guidetopharmacology.org. This essential oil also showed the ability to inhibit dimorphic transition, reduce biofilm formation, and disrupt preformed biofilms in C. albicans guidetopharmacology.org.

Similarly, Santolina chamaecyparissus essential oil has been found to be effective in controlling experimental candidiasis both in vitro and in vivo thegoodscentscompany.com. Studies have shown that this essential oil can strongly inhibit the growth of C. albicans, demonstrating an inhibition zone of 35.0 ± 0.01 mm nih.gov. Furthermore, a hydromethanolic extract from S. chamaecyparissus flowers displayed antifungal activity against emerging soil phytopathogens, Neocosmospora falciformis and Neocosmospora keratoplastica, with MICs of 1000 µg/mL and 1500 µg/mL, respectively science-softcon.denih.govguidetopharmacology.org. The effective concentrations at which 90% inhibition was observed (EC90) were 984.4 μg·mL⁻¹ for N. falciformis and 728.6 μg·mL⁻¹ for N. keratoplastica guidetopharmacology.org.

While this compound is a component of these active essential oils and extracts, direct evidence for the antifungal activity of isolated this compound is not explicitly detailed in the provided literature.

Table 1: Antifungal Efficacy of Essential Oils/Extracts Containing this compound

Source Material (Containing this compound)Fungal StrainEffect/MeasureValueCitation
Santolina rosmarinifolia essential oilCandida albicansMIC (yeasts)0.14–0.29 mg/mL guidetopharmacology.org
Santolina rosmarinifolia essential oilCandida kruseiMIC (yeasts)0.14–0.29 mg/mL guidetopharmacology.org
Santolina chamaecyparissus essential oilCandida albicansInhibition Zone35.0 ± 0.01 mm nih.gov
Santolina chamaecyparissus hydromethanolic extractNeocosmospora falciformisMIC1000 µg/mL science-softcon.deguidetopharmacology.org
Santolina chamaecyparissus hydromethanolic extractNeocosmospora falciformisEC90984.4 μg·mL⁻¹ guidetopharmacology.org
Santolina chamaecyparissus hydromethanolic extractNeocosmospora keratoplasticaMIC1500 µg/mL science-softcon.deguidetopharmacology.org
Santolina chamaecyparissus hydromethanolic extractNeocosmospora keratoplasticaEC90728.6 μg·mL⁻¹ guidetopharmacology.org

Synergistic Effects with Conventional Antimicrobials

The essential oil of Santolina chamaecyparissus has demonstrated synergistic effects with conventional antimicrobial agents. Specifically, this volatile oil was found to enhance the efficacy of clotrimazole (B1669251) (PubChem CID: 2812) in controlling Candida albicans in vitro thegoodscentscompany.com. This suggests that components within the essential oil, potentially including this compound, may improve the effectiveness of existing antifungal treatments.

Proposed Mechanisms of Microbial Inhibition

While specific mechanistic investigations focusing solely on this compound's microbial inhibition are limited, the general mechanisms proposed for the antimicrobial activity of essential oils, in which this compound is a component, involve the disruption of cellular architecture fishersci.ca. Essential oils are thought to destabilize microbial cell membranes, leading to increased permeability fishersci.ca. This disruption can impede vital cellular processes such as energy production, membrane transport, and other metabolic regulatory functions, ultimately inhibiting microbial growth fishersci.ca.

Anti-inflammatory Potential

Plants containing this compound have been traditionally recognized for their anti-inflammatory properties mims.comsenescence.info. Modern in vitro studies have begun to elucidate the potential anti-inflammatory mechanisms associated with essential oils and extracts containing this compound.

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenase (LOX) enzymes play a crucial role in the inflammatory cascade. The essential oil of Santolina africana has shown significant inhibitory activity against soybean lipoxygenase. This essential oil exhibited an IC50 value of 0.065 ± 0.004 mg/mL for LOX inhibition, which is approximately five-fold higher than that of the reference non-competitive inhibitor, nordihydroguaiaretic acid (NDGA, PubChem CID: 4534), with an IC50 of 0.013 ± 0.003 mg/mL. While this compound is present in Santolina species, its specific contribution to the LOX inhibitory activity of S. africana essential oil is not explicitly detailed as a major component in the provided data.

Table 2: Lipoxygenase Inhibition by Santolina africana Essential Oil

Compound/ExtractTarget EnzymeIC50 (mg/mL)ComparisonCitation
Santolina africana essential oilSoybean Lipoxygenase0.065 ± 0.0045-fold higher than NDGA
Nordihydroguaiaretic acid (NDGA)Soybean Lipoxygenase0.013 ± 0.003Reference control

In vitro Immunomodulatory Effects (e.g., on neutrophil functions)

Extracts from Santolina chamaecyparissus leaves have demonstrated immunomodulatory effects on human polymorphonuclear neutrophils (PMNs) in vitro senescence.info. Both aqueous and polyphenolic extracts caused a significant and dose-dependent inhibitory effect on elastase release in fMLP/Cytochalasin B (CB)-stimulated neutrophils senescence.info. At a concentration of 100 µg/mL, the aqueous extract (SCAE) inhibited elastase release by 51.97 ± 6.2%, while the polyphenolic extract (SCPE) completely abolished PMN degranulation at the same concentration senescence.info. Furthermore, both extracts significantly inhibited fMLP-induced chemotactic migration, with inhibitory effects of 54.61 ± 7.3% (SCAE) and 57.71 ± 7.44% (SCPE) at 200 µg/mL senescence.info. A decline in both phagocytosis and microbicidal capacity against Candida albicans was also observed when PMNs were exposed to 100 and 200 µg/mL of these extracts senescence.info. These findings suggest that components within these extracts, which may include this compound, contribute to their immunomodulatory potential.

Table 3: Immunomodulatory Effects of Santolina chamaecyparissus Leaf Extracts on Neutrophil Functions

Extract TypeConcentration (µg/mL)Effect on NeutrophilsInhibition (%)Citation
Aqueous Extract (SCAE)100Elastase Release (fMLP/CB-stimulated)51.97 ± 6.2 senescence.info
Polyphenolic Extract (SCPE)100Elastase Release (fMLP/CB-stimulated)Complete Abolition senescence.info
Aqueous Extract (SCAE)200fMLP-induced Chemotactic Migration54.61 ± 7.3 senescence.info
Polyphenolic Extract (SCPE)200fMLP-induced Chemotactic Migration57.71 ± 7.44 senescence.info
SCAE & SCPE100 & 200Phagocytosis against C. albicansDecline observed senescence.info
SCAE & SCPE100 & 200Microbicidal capacity against C. albicansDecline observed senescence.info

Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production

The modulation of nitric oxide (NO) (PubChem CID: 145068) and reactive oxygen species (ROS) production is a key aspect of anti-inflammatory activity. The essential oil from Santolina rosmarinifolia has been shown to decrease NO release with an IC50 of 0.52 mg/mL in lipopolysaccharide (LPS)-stimulated macrophages guidetopharmacology.org. This oil also reduced the expression of pro-IL-1β and inducible nitric oxide synthase (iNOS) guidetopharmacology.org.

More directly linking to this compound, the leaf essential oil of Cinnamomum osmophloeum, which contains this compound as a major constituent (14.2%), demonstrated a notable capacity to inhibit pro-IL-1β protein expression sigmaaldrich.com. This inhibition was observed in LPS-treated J774A.1 murine macrophages at dosages of 60 μg/mL, indicating a potential role for this compound within this oil in modulating inflammatory responses by suppressing pro-inflammatory mediators sigmaaldrich.com.

Table 4: Inhibition of NO and Pro-inflammatory Mediators by Essential Oils Containing this compound

Source Material (Containing this compound)Target/MeasureEffect/ValueConcentrationCitation
Santolina rosmarinifolia essential oilNO Release (LPS-stimulated macrophages)IC50 = 0.52 mg/mL- guidetopharmacology.org
Santolina rosmarinifolia essential oilPro-IL-1β expression (LPS-stimulated macrophages)Decreased- guidetopharmacology.org
Santolina rosmarinifolia essential oiliNOS expression (LPS-stimulated macrophages)Decreased- guidetopharmacology.org
Cinnamomum osmophloeum leaf essential oil (14.2% this compound)Pro-IL-1β protein expression (LPS-treated J774A.1 macrophages)Clearly inhibited60 μg/mL sigmaaldrich.com

Cytotoxic Activity in Cancer Cell Lines

Investigations into the cytotoxic potential of plant extracts and essential oils containing this compound have shown promising results against various human cancer cell lines.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., colon carcinoma, breast cancer)

Essential oil derived from Santolina chamaecyparissus, which contains this compound as a component (approximately 1.488%), has demonstrated significant cytotoxic activity against certain human cancer cell lines in in vitro studies. This essential oil exhibited high cytotoxicity, achieving 97.7% inhibition at a concentration of 100 µg/ml, against HepG2 (human hepatocellular carcinoma) cells. fishersci.se However, the same essential oil showed low activity against A549 (human lung adenocarcinoma) cells and no inhibition against MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cell lines at the concentrations tested. fishersci.se

Table 1: Cytotoxic Activity of Essential Oils Containing this compound

Plant SourceCancer Cell LineConcentrationInhibition (%)Reference
Santolina chamaecyparissus Essential OilHepG2 (Human hepatocellular carcinoma)100 µg/ml97.7 fishersci.se
Santolina chamaecyparissus Essential OilA549 (Human lung adenocarcinoma)100 µg/ml11.8 fishersci.se
Santolina chamaecyparissus Essential OilMCF-7 (Human breast adenocarcinoma)Any testedNo inhibition fishersci.se
Santolina chamaecyparissus Essential OilHCT116 (Human colon carcinoma)Any testedNo inhibition fishersci.se
Artemisia rutifolia Essential OilHepG2 (Human liver cancer cell line)Not specifiedSatisfactory cytotoxic activity fishersci.at
Artemisia rutifolia Essential OilAGS (Human stomach cancer cell line)Not specifiedSatisfactory cytotoxic activity fishersci.at

Molecular Mechanisms of Cell Death Induction (e.g., apoptosis)

The cytotoxic effects observed with essential oils containing this compound are, in part, mediated through the induction of apoptosis. Research on the essential oil of Santolina chamaecyparissus indicated that its cytotoxic action on non-small cell lung cancer cells (A549) occurred via an apoptotic pathway. fishersci.fiflybase.org This essential oil was found to induce apoptosis and concurrently inhibit cell motility in these cancer cells. atamankimya.comflybase.org Apoptosis, commonly referred to as programmed cell death, is a critical biological process often initiated by stimuli that activate specific intracellular signaling pathways. uni.lu This process typically involves the activation of a family of cysteine proteases known as caspases, with caspase-3 being a key executioner. uni.luresearchgate.net Upstream mechanisms can activate caspase-8, which is often triggered by death receptors such as Fas, TRAIL-receptors, and TNFR. uni.luresearchgate.net

Antidiabetic Potential

The antidiabetic potential of plants containing this compound has been explored, particularly focusing on their ability to inhibit enzymes involved in carbohydrate metabolism.

Alpha-glucosidase Enzyme Inhibition

Ethanolic extracts of Santolina chamaecyparissus (cotton lavender) have demonstrated significant antihyperglycemic potential through in vitro α-glucosidase enzyme inhibition assays. thegoodscentscompany.comnih.govfragranceu.com Alpha-glucosidase inhibitors function by competitively inhibiting enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov This inhibition delays glucose absorption, thereby reducing the postprandial rise in blood glucose concentrations. nih.gov While this compound is a component of Santolina chamaecyparissus, the primary compounds suggested to be responsible for the anti-α-glucosidase activity within the ethanolic extract of this plant are phenolic and flavonoid compounds, specifically rutin (B1680289) and quercetin (B1663063). thegoodscentscompany.comnih.govfragranceu.com

In silico Molecular Modeling of Enzyme Interaction

To further elucidate the mechanism of the antihyperglycemic effect, in silico molecular modeling studies have been conducted on the ethanolic extract of Santolina chamaecyparissus. thegoodscentscompany.comnih.govfragranceu.com These computational analyses aimed to identify specific chemical compounds within the extract that interact favorably with the α-glucosidase enzyme. The modeling suggested that rutin and quercetin were key compounds responsible for the observed anti-α-glucosidase activity. thegoodscentscompany.comfragranceu.com These compounds were predicted to form polar interactions with catalytic aspartate residues (Asp518, Asp404, Asp282, Asp616) and serine (Ser676), as well as hydrophobic interactions with tryptophan (Trp376, Trp481), phenylalanine (Phe525, Phe649), and leucine (B10760876) (Leu650) within the active site of lysosomal α-glucosidase (PDB ID: 5NN5). fragranceu.com This suggests a strong binding affinity of these specific flavonoids to the enzyme.

Anti-Insect and Repellent Activity

Table 2: Plants Containing this compound with Anti-Insect/Repellent Activity

Plant SourceThis compound ContentTarget Insect/PestActivityReference
Siparuna guianensis (fruit essential oil)Trace (t)Aedes aegypti, Culex quinquefasciatusHigh repellent activity mims.com
Artemisia dalai-lamae (essential oil)14.45%Liposcelis bostrychophila, Tribolium castaneumRepellent and contact toxicity nih.gov

Contact Toxicity Against Pest Insects

Similarly, the essential oil from Artemisia lavandulaefolia, containing 0.33% this compound, demonstrated contact toxicity against the diamondback moth, Plutella xylostella bioone.org. The essential oil of Siparuna guianensis, another source of this compound, displayed high toxicity against the fourth instar larvae of Aedes aegypti and Culex quinquefasciatus, with LC₅₀ values of 0.98 µg/mL and 0.89 µg/mL respectively for the leaf essential oil nih.gov. Furthermore, essential oils from Achillea species, including Achillea santolina (which contains this compound), have shown considerable toxic activity against the red flour beetle, Tribolium castaneum. The LC₅₀ values for A. santolina oil against T. castaneum larvae and adults after 96 hours of topical application were 47.8 μg/mg insect and between 21.8 and 50.7 μg/mg insect, respectively academicjournals.orgresearchgate.net. Brocchia cinerea essential oil, also containing this compound, induced 80 ± 10% mortality in Callosobruchus maculatus via contact toxicity, with an LC₅₀ value of 0.61 µL/L of air helsinki.fi.

Table 1: Contact Toxicity of Essential Oils Containing this compound Against Pest Insects

Essential Oil SourceThis compound Content (%)Pest Insect SpeciesToxicity Metric (LC₅₀/LD₅₀)Citation
Artemisia dalai-lamae14.45Liposcelis bostrychophilaLD₅₀ = 52.11 μg/cm² (oil) nih.gov
Artemisia dalai-lamae14.45Tribolium castaneumLD₅₀ = 17.42 μ g/adult (oil) nih.gov
Artemisia lavandulaefolia0.33Plutella xylostellaContact toxicity reported bioone.org
Siparuna guianensis (leaf)PresentAedes aegypti (4th instar)LC₅₀ = 0.98 µg/mL (oil) nih.gov
Siparuna guianensis (leaf)PresentCulex quinquefasciatus (4th instar)LC₅₀ = 0.89 µg/mL (oil) nih.gov
Achillea santolinaPresentTribolium castaneum (larvae)LC₅₀ = 47.8 μg/mg insect academicjournals.orgresearchgate.net
Achillea santolinaPresentTribolium castaneum (adults)LC₅₀ = 21.8-50.7 μg/mg insect academicjournals.orgresearchgate.net
Brocchia cinereaPresentCallosobruchus maculatusLC₅₀ = 0.61 µL/L air helsinki.fi

Repellent Effects Against Arthropod Species

Furthermore, this compound itself has been noted for its activity as an insect repellent escholarship.org. Essential oils from Artemisia argyi, which include this compound among their constituents, have exhibited repellent activity against the malaria vector Anopheles sinensis nih.gov. The essential oil of Brocchia cinerea, containing this compound, also showed a medium repulsive effect against Callosobruchus maculatus helsinki.fi. Additionally, Santolina chamaecyparissus essential oil, known to contain this compound, has been reported as an insect repellent psu.eduagrobiologia.net.

Table 2: Repellent Effects of Essential Oils Containing this compound Against Arthropod Species

Essential Oil SourceThis compound Content (%)Arthropod SpeciesRepellency EffectCitation
Artemisia dalai-lamae14.45Liposcelis bostrychophilaRepellent activity reported nih.gov
Artemisia dalai-lamae14.45Tribolium castaneumRepellent activity reported nih.gov
Artemisia lavandulaefolia0.33Plutella xylostella80-100% repellency at 1% v/v concentration bioone.org
Artemisia argyiPresentAnopheles sinensisRepellent activity reported nih.gov
Brocchia cinereaPresentCallosobruchus maculatusMedium repulsive effect helsinki.fi
Santolina chamaecyparissusPresentInsect pestsReported as an insect repellent psu.eduagrobiologia.net
This compound100Insect pestsReported as having insect repellent activity escholarship.org

Other Biological Activities Identified in Essential Oils Containing this compound

Beyond its insecticidal and repellent properties, this compound is found in essential oils recognized for a range of other biological activities, including hepatoprotective, spasmolytic, and antiparasitic effects.

Spasmolytic Properties

The essential oils containing this compound have also exhibited spasmolytic activities. Santolina chamaecyparissus essential oil is widely recognized in Mediterranean traditional medicine for its antispasmodic properties agrobiologia.netthieme-connect.commdpi.com. Additionally, various Achillea species, whose essential oils can contain this compound, have reported spasmolytic activities academicjournals.org. This suggests that this compound, as a component, may contribute to the muscle-relaxing effects observed in these traditional remedies.

Antiparasitic Activity

Essential oils containing this compound have shown antiparasitic activity. The essential oil of Santolina chamaecyparissus is specifically cited for its notable antiparasitic properties mdpi.com. While broader studies on essential oils indicate their toxicity to various pests and parasites, the direct role of this compound in these effects is often inferred from its presence within the active essential oil mixtures ajol.info.

Ecological Roles and Chemo Systematic Significance

Contribution to Plant Defense Mechanisms Against Herbivores and Pathogens

Plants employ an intricate and dynamic defense system against herbivores and pathogens, which includes the production of toxic chemicals and the attraction of natural enemies of pests. nih.govmdpi.comscielo.org.pe Volatile organic compounds (VOCs) like santolina triene can act as natural defense mechanisms. scielo.org.pe While the direct role of this compound as a sole defense agent is part of a broader chemical defense strategy, essential oils containing this compound have demonstrated biological activities such as antibacterial and antiviral properties. thieme-connect.comnih.gov For instance, the essential oil of Santolina insularis, which contains this compound, has shown antiviral and antibacterial activities. nih.gov Similarly, essential oils from Santolina africana, containing this compound, have exhibited fungicidal activity against phytopathogenic fungi. dergipark.org.tr

Volatile Emissions and Inter-species Chemical Communication

This compound is a volatile compound that can be emitted by plants into the atmosphere. nih.govresearchgate.net These volatile emissions are critical for plant-plant communication and can influence interactions with herbivores. researchgate.net For example, volatile cues are known to induce resistance to herbivory in neighboring plants. nih.gov While the specific chemical nature of all volatile cues involved in inter-species communication is still being investigated, compounds like this compound are part of the complex mixture of VOCs released by plants. nih.gov The concentration of volatile emissions, including this compound, can be influenced by environmental factors such as light intensity. eku.edu

Chemotaxonomic Marker for Plant Identification and Classification

The chemical composition of plants, particularly their volatile profiles, can serve as a valuable tool for classification and identification, especially in taxonomically complex genera. researchgate.netthieme-connect.comsemanticscholar.org this compound has been proposed as a potential chemotaxonomic marker for certain plant species due to its dominant presence in their volatile profiles. researchgate.netresearchgate.net

For example, in a new species of Artemisia kangleipakensis, this compound was identified as the dominant monoterpene compound in its fresh leaves, suggesting its potential as a chemotaxonomic marker for this species. researchgate.net Similarly, in the genus Santolina, terpenoids, including this compound, are considered chemotaxonomic markers, although further phytochemical investigations across more species are needed for confirmation. thieme-connect.comthieme-connect.com

Correlation with Genetic Markers (e.g., 5S-rRNA-NTS sequencing, PCR-RFLP)

The use of chemical profiles as chemotaxonomic markers can be complemented by molecular genetic methods, which offer higher stability and are less affected by environmental factors compared to chemical composition. researchgate.net Studies have explored the correlation between the presence and variation of this compound and genetic markers such as 5S-rRNA-NTS sequencing and PCR-RFLP.

In Santolina insularis, analysis of essential oil composition, including varying percentages of this compound, has been correlated with genomic differences in the 5S-rRNA spacer regions. thieme-connect.comnih.gov This research identified four chemotypes of S. insularis that could be grouped into two ecotypes based on both chemical and genomic analyses. nih.gov Specific gene sequences of the 5S-rRNA-NTS region and the presence or absence of an EcoRV restriction site have been identified, which can be used for rapid and precise identification of plant chemo-/ecotypes, complementing essential oil chemical analysis. nih.gov The 5S-rRNA-NTS region, while not a barcoding gene, has been used to evaluate phylogenetic relationships and intraspecific variation in various plant species. researchgate.net

The 5S ribosomal RNA (rRNA) genes are highly conserved, while their non-transcribed spacer (NTS) regions evolve more rapidly in length and nucleotide sequence, making them useful for studying genetic diversity and relationships. mdpi.comfrontiersin.org PCR amplification of the NTS region, followed by sequencing or RFLP analysis, can reveal species-specific nucleotide variations. researchgate.netnih.gov

Table 1: this compound Presence in Plant Species and Chemotypes

Plant Species/ChemotypeDominant/Present Compound(s)Reference
Santolina corsica (Corsica)Artemisia ketone, β-phellandrene, myrcene (B1677589), this compound (8.2%), 1,8-cineole, β-pinene thieme-connect.comthieme-connect.com
Santolina corsica (Corsica, Liu et al. study)Myrcene (34.6%), this compound (13.5%), β-phellandrene (11.7%) thieme-connect.comthieme-connect.com
Santolina insularis (Chemotypes SI1, SI2, SI3, SI4)This compound, β-pinene, myrcene, β-phellandrene, artemisia ketone, cis-chrysanthemol (B1144472) nih.gov
Artemisia kangleipakensisThis compound (dominant monoterpene) researchgate.netresearchgate.net
Achillea fragrantissima (wild accessions)This compound (1-5%), 2-methyl-2-octen-4-ol, α-thujone, ethyl cinnamate d-nb.info
Santolina africana (Morocco/Tunisia)Artemisia ketone, santolina alcohol, isoborneol, this compound (1.2-1.5%) dergipark.org.tr
Tanacetum vulgare (Myrox chemotype)(Z)-myroxide, this compound, artemisyl acetate (B1210297) nih.govbiorxiv.org
Artemisia herba-albaCamphor, α- and β-thujone, 1,8-cineole, piperitenone, camphene, this compound (0.18%) nih.gov
Achillea santolina (Iran)Fragranyl acetate, fragranol, borneol, terpin-4-ol, camphor, this compound (0.1-0.2%) asianpubs.org
Brocchia cinerea (South-East Morocco)This compound (9.93-18.58%), Thujone, Camphor, Eucalyptol, cis-Chrysanthenyl formate, Citral, cis-Limonene epoxide, Thymol methyl ether, Carvacrol researchgate.net

Future Research Trajectories for Santolina Triene

Comprehensive Elucidation of Biosynthetic Pathways and Enzymes

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of Santolina triene. While it is understood that terpenoids are synthesized via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the specific enzymatic steps leading to this compound are not well-defined. nih.gov

This compound is classified as an irregular monoterpene, meaning its carbon skeleton is not formed by the typical head-to-tail linkage of two isoprene (B109036) units. nih.gov Instead, it is hypothesized to be formed through a non-head-to-tail condensation of two DMAPP molecules. nih.govnih.gov This is analogous to the formation of other irregular monoterpenes like lavandulol, where a key enzyme, lavandulyl diphosphate synthase (LPPS), catalyzes the head-to-middle condensation of two DMAPP units to form lavandulyl diphosphate (LPP). nih.govnih.gov

Future research should focus on:

Identification and Characterization of "this compound Synthase": The primary goal is to identify and characterize the specific terpene synthase responsible for the final cyclization or arrangement of a precursor into this compound. This putative "this compound synthase" would be a novel enzyme with unique catalytic properties. Modern techniques such as transcriptomics of Santolina species, followed by gene cloning and heterologous expression of candidate genes in microbial hosts like E. coli or yeast, will be instrumental. biorxiv.orgmdpi.compeerj.com

Mapping the Complete Pathway: Beyond the final synthase, it is crucial to identify all preceding enzymes and intermediate molecules. This will involve a combination of isotopic labeling studies, metabolomics, and functional genomics to trace the flow of precursors and identify all enzymatic players.

Structural Biology of Key Enzymes: Obtaining crystal structures of the enzymes involved, particularly the this compound synthase, will provide invaluable insights into their catalytic mechanisms and what dictates the formation of the irregular santolinyl skeleton. nih.gov

Research Objective Proposed Methodologies Expected Outcome
Identify this compound synthaseTranscriptome analysis, gene cloning, heterologous expressionIsolation and functional characterization of the key enzyme.
Map the complete biosynthetic pathwayIsotopic labeling, metabolomics, functional genomicsA complete, step-by-step map of this compound biosynthesis.
Determine enzyme mechanismsX-ray crystallography, site-directed mutagenesisHigh-resolution structures and mechanistic understanding of the biosynthetic enzymes.

Targeted Organic Synthesis and Analog Design for Structure-Activity Relationship (SAR) Studies

Currently, there is a significant gap in the literature regarding the targeted organic synthesis of this compound and its analogs. A robust synthetic strategy would not only confirm the structure of the natural product but also provide access to larger quantities for biological testing and the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Future research in this area should include:

Development of a Total Synthesis Route: Establishing an efficient and stereoselective total synthesis of this compound is a primary objective. This would provide a reliable source of the pure compound for research purposes.

Synthesis of Analogs: Once a synthetic route is established, it can be adapted to create a diverse range of this compound analogs. Modifications could include altering substituent groups, changing the degree of unsaturation, and introducing various functional groups.

SAR Studies: A systematic evaluation of the biological activities of these synthetic analogs will help to identify the key structural features (pharmacophores) responsible for any observed effects. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds for potential therapeutic applications. mdpi.comresearchgate.net

Compound Class Potential Modifications Rationale for SAR Studies
This compound AnalogsAlteration of alkyl groups, modification of the vinyl group, introduction of hydroxyl or carbonyl groups.To determine the influence of different functional groups on biological activity.
StereoisomersSynthesis of different stereoisomers of this compound and its analogs.To investigate the importance of stereochemistry for biological interactions.

Advanced Mechanistic Investigations of Biological Activities in Cellular and Animal Models

While essential oils containing this compound have been reported to possess various biological activities, including antimicrobial and antioxidant properties, research on the specific effects of the isolated compound is lacking. Future investigations must move beyond simple screening assays to detailed mechanistic studies in relevant biological models.

Key research directions include:

In Vitro Cellular Assays: The biological effects of pure this compound and its synthetic analogs should be investigated using a variety of human cell lines. This could include assays for anticancer, anti-inflammatory, and antimicrobial activities. microbiologyjournal.orgmdpi.com

Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be performed. For example, if anticancer activity is detected, research could focus on its effects on cell cycle progression, apoptosis, and key signaling pathways. e3s-conferences.org

Preclinical Animal Models: Promising in vitro results should be followed up with studies in appropriate animal models to assess in vivo efficacy, pharmacokinetics, and preliminary safety. microbiologyjournal.orgtaylorfrancis.com This is a critical step in evaluating the therapeutic potential of this compound.

Impact of Environmental Stressors on this compound Biosynthesis and Accumulation

The production of secondary metabolites in plants is often influenced by environmental conditions. Understanding how abiotic and biotic stressors affect the biosynthesis and accumulation of this compound is crucial for both ecological studies and for optimizing its production in cultivated plants.

Future research should investigate:

Abiotic Stress: The effects of drought, salinity, UV radiation, and temperature extremes on the expression of genes in the this compound biosynthetic pathway and the resulting accumulation of the compound should be quantified. dergipark.org.tr

Biotic Stress: The impact of herbivory and pathogen attack on this compound production should be examined. It is possible that this compound plays a role in plant defense, and its production may be induced upon attack.

Geographical and Seasonal Variation: Studies on the chemical composition of essential oils from Santolina species have shown variability based on geographical location. mdpi.comresearchgate.netnih.gov A systematic study of this compound content in plants from different regions and at different times of the year would provide valuable information.

Stress Factor Experimental Approach Potential Outcome
DroughtControlled watering experimentsDetermination of the effect of water availability on this compound yield.
HerbivorySimulated herbivory experimentsUnderstanding the role of this compound in plant defense.
UV RadiationControlled UV exposure experimentsAssessment of UV radiation as a factor influencing biosynthesis.

Development of Sustainable Production Methods (e.g., plant tissue culture, synthetic biology)

To ensure a stable and sustainable supply of this compound for research and potential commercial applications, alternative production methods to extraction from wild or cultivated plants are needed.

Promising avenues for future research include:

Plant Tissue Culture: The development of optimized protocols for the in vitro propagation of high-yielding Santolina chemotypes could provide a controlled and sustainable source of this compound. Elicitation with plant growth regulators or biotic/abiotic stressors in culture could further enhance production.

Metabolic Engineering in Microbial Hosts: The genes for the this compound biosynthetic pathway, once identified, could be introduced into microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.govnih.govresearchgate.netnih.govnih.govnih.govresearchgate.nettudelft.nl This synthetic biology approach offers the potential for large-scale, cost-effective, and sustainable production in bioreactors. twistbioscience.comhznu.edu.cnresearchgate.net

Metabolic Engineering in Plants: Overexpression of key biosynthetic genes in the native plant or transfer of the pathway to a model plant species could lead to enhanced yields. researchgate.net

Production Method Key Advantages Research Focus
Plant Tissue CultureControlled environment, consistent quality.Optimization of culture conditions and elicitation strategies.
Metabolic Engineering (Microbial)Scalability, rapid production, independence from agriculture.Pathway reconstruction and optimization in yeast or E. coli.
Metabolic Engineering (Plant)Potential for high yields in an agricultural setting.Genetic modification of Santolina or model plants for enhanced production.

Q & A

Q. What analytical techniques are most reliable for identifying Santolina triene in plant extracts?

  • Methodological Answer : this compound is typically identified using gas chromatography (GC) coupled with mass spectrometry (MS) and retention index (RI) matching. Experimental RI values (e.g., 924 in one study) should be cross-referenced with established databases like Adams (RI: 908) and NIST20 (RI: 908) . Spectral libraries and co-injection with authentic standards enhance reliability. For reproducibility, document instrumental parameters (e.g., column type, temperature gradient) and validate against reference compounds .

Q. How can researchers quantify this compound concentrations in complex matrices like essential oils?

  • Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) combined with GC-MS for volatile compounds. Calibrate with internal standards (e.g., n-alkanes) to account for extraction efficiency variations. Report concentrations as mean ± standard deviation across replicates, as seen in studies where this compound constituted 0.24 ± 0.05% in HS-SPME analysis . For essential oils, hydrodistillation followed by GC-FID is recommended, with purity confirmed via NMR .

Q. What experimental controls are critical when studying this compound’s stability under varying conditions?

  • Methodological Answer : Include controls for light, temperature, and oxygen exposure. For example, store samples in amber vials at −20°C to prevent degradation. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) and monitor changes via GC-MS. Compare degradation products with controls to isolate environmental effects .

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental and theoretical retention indices for this compound?

  • Methodological Answer : Discrepancies (e.g., experimental RI of 924 vs. database values of 908) may arise from column differences or co-eluting compounds. Address this by:
  • Using multiple columns (polar and non-polar) to confirm RI consistency.
  • Performing GC×GC-MS for enhanced separation.
  • Cross-validating with NMR or high-resolution MS to rule out structural misassignment .

Q. What statistical approaches are appropriate for analyzing contradictory concentration data across extraction methods (e.g., HS-SPME vs. hydrodistillation)?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify method-specific biases. For instance, HS-SPME may favor volatile compounds, while hydrodistillation captures higher-boiling-point constituents. Normalize data using matrix-matched calibration curves and report method detection limits (MDLs) to contextualize variability .

Q. How can researchers design experiments to elucidate this compound’s biosynthetic pathways in Santolina species?

  • Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracer studies) with transcriptomic analysis of terpene synthase genes. Use CRISPR/Cas9 to knockout candidate genes and monitor metabolite profiles via LC-MS/MS. Validate intermediates through in vitro enzyme assays .

Q. What strategies mitigate confounding variables in ecological studies of this compound’s role in plant-insect interactions?

  • Methodological Answer : Conduct field experiments with controlled insect exposure (e.g., mesh enclosures) and paired lab assays. Measure this compound emission rates via dynamic headspace sampling and correlate with insect behavior (e.g., olfactometry). Use metabolomics to distinguish this compound’s effects from co-occurring volatiles .

Data Interpretation and Reporting

Q. How should researchers address low reproducibility in this compound quantification across laboratories?

  • Methodological Answer : Standardize protocols using interlaboratory round-robin tests. Share detailed metadata (e.g., GC settings, calibration curves) in supplementary materials. Adopt reporting guidelines like MIAMET (Metabolomics Standards Initiative) for transparency .

Q. What frameworks guide hypothesis formulation when this compound’s bioactivity contradicts existing literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, if this compound shows unexpected antimicrobial activity, design dose-response assays with positive/negative controls and validate via time-kill curves. Use systematic reviews to contextualize findings .

Tables for Reference

Table 1 : Key Analytical Data for this compound (Adapted from )

ParameterValueMethod
Experimental RI924GC-MS
Adams Database RI908Reference
NIST20 Database RI908Reference
HS-SPME Concentration0.24 ± 0.05%GC-MS
Essential Oil PresenceNot detected (nd)Hydrodistillation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.